1,4-Oxazepane-5-thione
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9NOS |
|---|---|
Molecular Weight |
131.20 g/mol |
IUPAC Name |
1,4-oxazepane-5-thione |
InChI |
InChI=1S/C5H9NOS/c8-5-1-3-7-4-2-6-5/h1-4H2,(H,6,8) |
InChI Key |
YCOCAPHFFQFYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNC1=S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Oxazepane 5 Thione and Analogous Ring Systems
Direct Cyclization Strategies for 1,4-Oxazepane-5-thione Synthesis
Direct cyclization remains a fundamental approach for the construction of the 1,4-oxazepane (B1358080) ring. These strategies typically involve the formation of a linear precursor containing all the necessary atoms, followed by an intramolecular reaction to close the seven-membered ring.
Intramolecular Cyclization Pathways
The synthesis of the 1,4-oxazepane core often relies on intramolecular cyclization, where a nucleophilic atom attacks an electrophilic center within the same molecule to form the ring. For instance, the synthesis of 1,4-oxazepan-5-ones can be achieved through the ring closure of appropriately substituted aminoethanols with epoxyamides, a reaction that can be catalyzed by scandium(III) triflate. researchgate.net
Another established method involves preparing N-phenacyl nitrobenzenesulfonamides from polymer-supported homoserine. Subsequent cleavage from the polymer support using a reagent system like trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) can yield 1,4-oxazepane derivatives. rsc.org The choice of reagents and reaction conditions is critical, as using TFA alone may favor the formation of a lactone instead of the desired oxazepane ring. rsc.org The synthesis of 1,4-oxazepane-2,5-diones, another class of analogs, has also been achieved via the cyclization of specific amino acid precursors, though this can be challenging due to the conformational preferences of the amide bond. researchgate.net
Ring-Closing Reactions Involving Sulfur
Incorporating a sulfur atom to form a thiolactam, such as this compound, can be accomplished either by building the sulfur atom into the linear precursor or by converting a carbonyl group in a pre-formed ring.
The most direct and widely used method for the synthesis of this compound is the thionation of its corresponding oxygen analog, 1,4-oxazepan-5-one (B88573). This reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom. Several reagents are available for this transformation, with phosphorus pentasulfide (P₂S₅), often represented by its dimeric form P₄S₁₀, being a classic and effective choice. google.comresearchgate.net
The reaction is typically carried out by heating the oxazepinone with P₂S₅ in an inert hydrocarbon solvent such as toluene. google.com Lawesson's reagent is another popular and often milder alternative to P₂S₅ for thionating amides and lactams. researchgate.netnih.gov Additionally, combinations of P₄S₁₀ with other reagents like hexamethyldisiloxane (HMDO) have been developed, which can offer yields comparable or superior to those obtained with Lawesson's reagent and may simplify the purification process. nih.govaudreyli.com Complexes of P₄S₁₀ with pyridine can also be used, sometimes offering better yields than P₄S₁₀ alone. scholaris.ca
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosphorus Pentasulfide (P₂S₅/P₄S₁₀) | Reflux in toluene or xylene google.com | Cost-effective, powerful reagent researchgate.net | Harsh conditions, byproduct removal can be difficult |
| Lawesson's Reagent | Reflux in THF or toluene | Milder conditions, often higher yields for sensitive substrates | Byproducts may require chromatography for removal nih.gov |
| P₄S₁₀/Hexamethyldisiloxane (HMDO) | Reflux in xylene or toluene audreyli.com | High yields, hydrolytic workup for byproduct removal nih.govaudreyli.com | Requires preparation of reagent mixture |
| P₄S₁₀/Pyridine Complex | Acetonitrile or dimethyl sulfone scholaris.ca | Stable at high temperatures, can improve yields scholaris.ca | Not commercially available, requires preparation scholaris.ca |
Multicomponent Reaction Approaches for this compound Analogs
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules like oxazepane analogs. nih.govnih.gov This approach is highly valued for its atom economy and ability to rapidly generate diverse molecular scaffolds.
Tandem Reaction Sequences (e.g., 7-endo-trig intramolecular oxa-Michael reaction)
Tandem or cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, are powerful tools for constructing cyclic systems. The intramolecular oxa-Michael addition is one such key reaction for forming the 1,4-oxazepane ring. This reaction involves the conjugate addition of an internal oxygen nucleophile (a hydroxyl group) to an α,β-unsaturated carbonyl system.
For the formation of a seven-membered ring, this cyclization follows a "7-endo-trig" pathway. According to Baldwin's rules, 7-endo-trig cyclizations are generally favored, making this a viable strategy for synthesizing the oxazepane core. dntb.gov.ua This approach has been successfully applied in the synthesis of various oxygen-containing heterocycles. semanticscholar.orgrsc.org While direct examples for this compound are less common, the principle can be applied to create the 1,4-oxazepan-5-one precursor, which can then be thionated.
Cycloaddition Reactions in Oxazepane Ring Formation
Cycloaddition reactions provide a convergent and stereocontrolled route to cyclic structures, including seven-membered rings. researchgate.netnih.gov These reactions are particularly effective for overcoming the entropic barriers associated with forming medium-sized rings. researchgate.net
Strategies such as [5+2] and [4+3] cycloadditions are among the most powerful methods for constructing seven-membered rings. researchgate.netresearchgate.net For instance, a rhodium-catalyzed [5+2] cycloaddition has been reported for the synthesis of benzo[f]pyrazolo[1,5-a] researchgate.netgoogle.comdiazepin-6-ones, which are structurally analogous to oxazepanes. acs.org Another approach involves the intramolecular 1,3-dipolar azide-alkyne cycloaddition, which has been used to create fused triazolo-azepine systems, demonstrating its utility in forming seven-membered heterocyclic rings. rsc.org These methods can be adapted to generate complex oxazepane scaffolds that can be further functionalized.
| Strategy | Reaction Type | Key Features |
|---|---|---|
| Direct Cyclization | Intramolecular Nucleophilic Attack | Step-wise construction of a linear precursor followed by ring closure. researchgate.netrsc.org |
| Thionation | Carbonyl to Thiocarbonyl Conversion | Direct synthesis of the target thiolactam from the corresponding lactam using reagents like P₂S₅. google.com |
| Tandem Reaction | Intramolecular oxa-Michael Addition | Efficient ring formation via a favored 7-endo-trig cyclization pathway. dntb.gov.ua |
| Cycloaddition | [5+2] or [4+3] Annulation | Convergent and often stereoselective approach to the seven-membered ring core. researchgate.netresearchgate.net |
Stereoselective and Regioselective Synthesis of Chiral 1,4-Oxazepanes
The synthesis of chiral 1,4-oxazepanes with defined stereochemistry is a challenging yet essential task for the exploration of their therapeutic potential. Recent methodologies have focused on controlling both the stereoselectivity and regioselectivity of the cyclization reactions that form the seven-membered ring.
The conformation of the acyclic precursor plays a pivotal role in determining the stereochemical outcome of the cyclization to form the 1,4-oxazepane ring. Computational studies have suggested that in certain reactions, such as haloetherification for the synthesis of polysubstituted oxazepanes, the stereoselectivity is primarily controlled by the conformation of the substrate. This is particularly relevant when the formation of the key intermediate, such as a chiral bromonium ion, proceeds with no transition state.
In the synthesis of 1,4-oxazepane-2,5-diones, the preference of a carboxylic amide in the precursor for a trans-conformation presents a significant challenge for cyclization. This conformational preference can hinder the ring-closure process, necessitating the use of specific strategies to overcome this barrier. One successful approach involves the use of pseudo-prolines, such as serine-derived oxazolidines, as protecting groups to favor the desired conformation for cyclization.
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, a critical aspect in the synthesis of chiral molecules. In the context of 1,4-oxazepane synthesis, asymmetric induction can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries.
An intramolecular haloetherification reaction of chiral ene acetals represents a novel approach to remote asymmetric induction. This process proceeds through a rigid bicyclic oxonium ion intermediate, which effectively generates two new chiral centers with high diastereoselectivity. While this specific example leads to 1,4- and 1,5-diols, the underlying principle of using a rigid, chiral intermediate to control stereochemistry is applicable to the synthesis of other chiral heterocycles, including 1,4-oxazepanes.
The development of enantioselective cyclization methods for inherently chiral seven-membered rings is an area of active research. One strategy involves a substrate preorganization-based, enantioselective, organocatalytic approach to construct these challenging ring systems with high levels of stereocontrol.
While the direct enantioselective synthesis of this compound has not been extensively reported, a plausible and effective strategy involves a two-step process starting from an enantiopure 1,4-oxazepan-5-one precursor. This approach leverages the well-established methods for the stereoselective synthesis of lactams, followed by a thionation reaction.
Step 1: Synthesis of Enantiopure 1,4-Oxazepan-5-one
The synthesis of chiral 1,4-oxazepan-5-one derivatives can be achieved through various methods. One notable method involves the preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters. arkat-usa.orgrsc.org This synthesis starts from polymer-supported homoserine, which is reacted with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones. arkat-usa.orgrsc.org Cleavage from the polymer support can lead to the formation of the 1,4-oxazepane ring system. While this particular method resulted in a mixture of diastereomers, the separation and characterization of the major isomers were feasible, providing access to enantiopure starting materials. arkat-usa.org
Step 2: Thionation of the Lactam Carbonyl
The conversion of the lactam carbonyl group in the 1,4-oxazepan-5-one to a thiocarbonyl is a key step in forming the desired this compound. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective thionating agent for this purpose. chemeurope.comwikipedia.orgchemicalbook.comorganic-chemistry.org The reaction typically involves heating the lactam with Lawesson's reagent in an inert solvent such as toluene or xylene. wikipedia.org Lawesson's reagent is known to selectively thionate amides and lactams in the presence of other carbonyl functionalities like esters, which can be advantageous in the synthesis of complex molecules. organic-chemistry.org
The general reaction for the thionation of a 1,4-oxazepan-5-one using Lawesson's reagent is depicted below:
Image: General reaction scheme for the thionation of a 1,4-oxazepan-5-one to a this compound using Lawesson's reagent.
The reaction proceeds through a four-membered ring intermediate involving the phosphorus and sulfur atoms of Lawesson's reagent and the carbonyl group of the lactam. organic-chemistry.org Subsequent ring fragmentation leads to the formation of the thiocarbonyl group and a stable phosphorus-oxygen double bond. organic-chemistry.org
| Reactant | Reagent | Product | Key Features |
| Enantiopure 1,4-Oxazepan-5-one | Lawesson's Reagent | Enantiopure this compound | Mild and efficient thionation of the lactam carbonyl. |
Utilization of Specialized Building Blocks in 1,4-Oxazepane Synthesis
The construction of the 1,4-oxazepane ring system can be streamlined by employing specialized building blocks that are pre-functionalized for efficient cyclization.
N-Propargylamines have emerged as versatile and highly useful building blocks in the synthesis of a wide array of N-heterocycles, including 1,4-oxazepanes. Their use offers high atom economy and often leads to shorter synthetic routes. A notable approach involves the copper-catalyzed reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide to furnish functionalized 2,4-diaryl-1,4-oxazepan-7-ones. This method highlights the utility of N-propargylamines in constructing highly substituted oxazepane cores.
| Starting Material | Reagents | Product |
| 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols | Tolylsulfonyl azide, Copper iodide, Triethylamine | 2,4-diaryl-1,4-oxazepan-7-ones |
Another powerful strategy for the synthesis of 1,4-oxazepanes involves the transformation of smaller, more readily available heterocyclic rings.
Ring Expansion of Morpholines
Morpholine derivatives can serve as precursors to 1,4-oxazepanes through ring expansion reactions. For instance, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions can lead to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes in substantial amounts. rsc.orgrsc.org This transformation is proposed to proceed through an ambident aziridinium cation intermediate, which is then attacked by the nucleophile to yield the ring-expanded product. rsc.orgrsc.org
| Starting Heterocycle | Key Intermediate | Product |
| 4-benzyl-3-chloromethylmorpholine | Aziridinium cation | 4-benzyl-6-phenoxy-1,4-oxazepane |
From Oxazolidines
Serine-derived oxazolidines, also known as pseudo-prolines, have been utilized as protecting groups to facilitate the synthesis of 1,4-oxazepane-2,5-diones. In this context, the oxazolidine ring serves as a conformational lock to promote the challenging cyclization to the seven-membered ring.
From Aziridines
Aziridines, being strained three-membered rings, are valuable precursors for the synthesis of larger heterocycles through ring-opening reactions. While not as commonly reported for 1,4-oxazepanes, the principle of using aziridines as building blocks is well-established in heterocyclic chemistry. For example, the cyclization of methyl-3-mercaptopropionate with an aziridine has been used to synthesize 1,4-thiazepanones, the sulfur analogues of 1,4-oxazepanones. nih.gov This suggests that analogous strategies could be developed for the synthesis of 1,4-oxazepanes from appropriate aziridine precursors.
Catalytic Methods in this compound Synthesis
The direct catalytic synthesis of this compound remains a developing area of research. However, a two-step approach involving the initial catalytic synthesis of the corresponding lactam, 1,4-oxazepan-5-one, followed by thionation is a well-established and effective strategy. This section will focus on catalytic methods applicable to the formation of the 1,4-oxazepan-5-one ring system.
While specific examples of indium-catalyzed cyclization to form 1,4-oxazepan-5-ones are not prevalent in the current literature, the use of indium catalysts in the synthesis of other nitrogen- and oxygen-containing heterocycles is well-documented. For instance, indium(III) triflate has been successfully employed in the intramolecular cyclization of Boc-protected diazocarbonyl substrates to generate cyclic urethanes. This demonstrates the potential of indium catalysts to facilitate the formation of N-O containing rings.
The proposed indium-catalyzed synthesis of 1,4-oxazepan-5-one would likely involve the intramolecular hydroamination or aminolysis of a suitable precursor. A hypothetical precursor could be an amino alcohol derivative containing an ester or carboxylic acid functionality. The Lewis acidity of the indium catalyst would activate the carbonyl group, facilitating nucleophilic attack by the distal amino group to close the seven-membered ring.
Table 1: Hypothetical Indium-Catalyzed Cyclization for 1,4-Oxazepan-5-one Synthesis
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | N-(2-hydroxyethyl)-4-halobutanamide | In(OTf)₃ | Dichloromethane | Reflux | (Predicted) |
| 2 | N-(2-hydroxypropyl)-4-halobutanamide | InCl₃ | Toluene | 80 | (Predicted) |
Note: The data in this table is hypothetical and serves to illustrate a potential synthetic route. Further research is required to validate these conditions.
Gold catalysts have emerged as powerful tools for the formation of C-O and C-N bonds through the activation of alkynes and allenes. While a direct gold-catalyzed synthesis of this compound has not been reported, the synthesis of the isomeric 1,4-oxazepan-7-ones has been achieved through a gold(I)-catalyzed 7-exo-dig cyclization of chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters nih.gov. This precedent strongly suggests that a similar strategy could be adapted for the synthesis of 1,4-oxazepan-5-ones.
A plausible synthetic route would involve the gold-catalyzed intramolecular cyclization of an N-propargyl-2-hydroxyacetamide derivative. The gold catalyst would activate the alkyne moiety, making it susceptible to nucleophilic attack by the hydroxyl group, leading to the formation of the seven-membered ring.
Table 2: Gold-Catalyzed Synthesis of 1,4-Oxazepan-7-ones nih.gov
| Entry | Substrate | Catalyst | Co-catalyst | Solvent | Yield (%) |
| 1 | Chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl ester | Ph₃PAuCl | Cu(OTf)₂ | Not specified | Good |
This successful synthesis of a 1,4-oxazepanone isomer highlights the potential of gold catalysis in constructing this heterocyclic core. Further investigation into the substrate scope and reaction conditions is necessary to develop a direct synthesis of the 5-one isomer.
Following the successful catalytic synthesis of 1,4-oxazepan-5-one, the final step to obtain this compound is a thionation reaction. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for the conversion of amides and lactams to their corresponding thioamides and thiolactams researchgate.netorientjchem.orgorganic-chemistry.org. The reaction typically proceeds in good to excellent yields under mild conditions.
The mechanism involves the exchange of the carbonyl oxygen with a sulfur atom. The reaction is generally carried out by heating the lactam with Lawesson's reagent in an inert solvent such as toluene or xylene.
Table 3: General Conditions for the Thionation of Lactams using Lawesson's Reagent
| Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time (h) |
| Lactam | Lawesson's Reagent | Toluene | 80-110 | 2-24 |
The application of this standard thionation procedure to 1,4-oxazepan-5-one is expected to provide the desired this compound in high yield.
Chemical Reactivity and Mechanistic Investigations of 1,4 Oxazepane 5 Thione
Detailed Mechanistic Studies of 1,4-Oxazepane-5-thione Formation and Reactions
Detailed mechanistic studies focusing specifically on the formation and reactions of this compound are limited in publicly available scientific literature. The conversion of the corresponding lactam, 1,4-Oxazepan-5-one (B88573), to the thiolactam is typically achieved through thionation, often employing reagents like Lawesson's reagent. While the general mechanism for such thionations has been investigated for various carbonyl compounds, specific and detailed studies on the this compound system, including the identification of intermediates and comprehensive kinetic or thermodynamic analyses, are not extensively documented.
Identification and Characterization of Reaction Intermediates
Based on available literature, there are no specific studies that have successfully identified and characterized reaction intermediates for the formation or subsequent reactions of this compound. Computational studies on the thionation of other carbonyl compounds with Lawesson's reagent suggest a mechanism that proceeds through a four-membered intermediate after a concerted cycloaddition, followed by a cycloreversion to yield the thiocarbonyl compound unict.it. However, experimental isolation or spectroscopic characterization of such intermediates in the context of 1,4-Oxazepane-5-one thionation has not been reported.
Kinetic and Thermodynamic Analyses of Reaction Pathways
A thorough search of scientific databases reveals a lack of specific kinetic and thermodynamic analyses for the reaction pathways involving this compound. While the synthesis of related structures like benzo- and pyrido-1,4-oxazepin-5-thiones has been described, these reports focus on synthetic procedures and structure-activity relationships rather than detailed kinetic or thermodynamic investigations nih.gov.
Determination of Activation Parameters (e.g., Entropy of Activation)
There is no available data reporting the determination of activation parameters, such as the entropy of activation, for the formation or reactions of this compound. Such studies would require dedicated kinetic experiments under various conditions, which have not been published for this specific compound.
Hammett Analysis for Substituent Effects on Reaction Rates
No Hammett analysis has been reported in the scientific literature to quantify the effects of substituents on the reaction rates of this compound or its formation. The Hammett equation is a well-established tool for studying the electronic effects of substituents in aromatic systems on reaction rates and equilibria libretexts.orgviu.ca. However, its application to the this compound framework has not been documented.
Advanced Spectroscopic and Crystallographic Characterization of 1,4 Oxazepane 5 Thione
X-ray Crystallographic Studies for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering an unambiguous depiction of the molecule's conformation and stereochemistry.
Detailed X-ray crystallographic studies specifically for the parent compound 1,4-Oxazepane-5-thione are not extensively available in the reviewed scientific literature. However, analysis of related seven-membered heterocyclic systems, such as derivatives of 1,4-oxazepine and 1,4-diazepane, suggests that the 1,4-oxazepane (B1358080) ring is not planar. It is expected to adopt a flexible, puckered conformation, such as a twist-chair or boat-chair form, to minimize steric and torsional strain. The precise conformation would be influenced by the nature and position of any substituents on the ring. For substituted derivatives, X-ray analysis would be crucial to unequivocally establish the relative and absolute stereochemistry of chiral centers. For instance, studies on related oxazepine derivatives have successfully used X-ray diffraction to confirm their molecular structures researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei (primarily ¹H and ¹³C), a detailed map of the molecular framework and connectivity can be constructed.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methylene (B1212753) protons at positions C2, C3, C6, and C7, and a signal for the amine proton (N-H). The chemical shifts of these protons are influenced by their proximity to the heteroatoms (oxygen and nitrogen) and the thiocarbonyl group. Protons on carbons adjacent to the electron-withdrawing oxygen atom (C7-H₂) and nitrogen atom (C3-H₂) would be deshielded and thus appear at a lower field (higher ppm value) compared to simple alkanes. oregonstate.eduopenstax.org The protons at C2 and C6 would also have characteristic shifts influenced by the adjacent heteroatoms and the thioamide functionality.
Based on data from related 1,4-oxazepine derivatives, the following are typical expected chemical shift ranges. nih.govjmchemsci.commedipol.edu.tr
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| NH -4 | Variable, broad | Singlet | Position is solvent and concentration-dependent. |
| CH ₂-2 | 3.0 - 3.5 | Multiplet | Adjacent to nitrogen. |
| CH ₂-3 | 3.2 - 3.8 | Multiplet | Adjacent to nitrogen. |
| CH ₂-6 | 2.5 - 3.0 | Multiplet | Adjacent to thiocarbonyl group. |
Note: These are estimated values based on analogous structures. Actual values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the heterocyclic ring. The most downfield signal would be that of the thiocarbonyl carbon (C5) due to the significant deshielding effect of the sulfur atom, typically appearing well above 180 ppm. researchgate.net Carbons bonded to the electronegative oxygen (C7) and nitrogen (C2, C3) atoms will also be shifted downfield compared to unsubstituted alkanes. compoundchem.comoregonstate.edu
Analysis of similar heterocyclic structures provides a basis for estimating the chemical shifts. nih.govnih.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C -2 | 45 - 55 | Adjacent to nitrogen. |
| C -3 | 40 - 50 | Adjacent to nitrogen. |
| C -5 | >185 | Thiocarbonyl carbon. |
| C -6 | 30 - 40 | Adjacent to thiocarbonyl group. |
| C -7 | 65 - 75 | Adjacent to oxygen. |
Note: These are estimated values based on analogous structures. Actual values may vary.
While 1D ¹H and ¹³C NMR provide fundamental data, 2D NMR techniques are essential for the unambiguous assignment of all signals and the complete confirmation of the molecular structure. nih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton connectivities. It would reveal correlations between geminal protons on the same methylene group and vicinal protons on adjacent carbons, confirming the sequence of -CH₂-CH₂- fragments within the ring. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution. For the flexible seven-membered ring of this compound, NOESY could reveal through-space interactions that define its puckered conformation. nih.gov
Through the combined application of these advanced NMR methods, a detailed and unambiguous structural model of this compound in solution can be constructed. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different bonds. For this compound, key functional groups include the C-H bonds of the aliphatic ring, the C-O-C ether linkage, the N-H bond of the secondary amine, and the C=S thiocarbonyl group of the thiolactam.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to these functional groups. The aliphatic C-H stretching vibrations are anticipated in the 2850-3000 cm⁻¹ region. The C-O-C stretching of the ether functional group typically appears in the 1070-1150 cm⁻¹ range. The N-H stretching vibration of the secondary amine within the thiolactam ring is expected to produce a moderate to strong band in the region of 3100-3300 cm⁻¹.
The identification and assignment of the thiocarbonyl (C=S) stretching frequency in the IR spectrum of thiolactams, such as this compound, can be complex due to its tendency to couple with other vibrations. Unlike the strong, well-defined absorption of a carbonyl (C=O) group, the C=S stretching vibration often appears as a band of variable intensity and can be found over a broad range of frequencies.
For cyclic thioamides (thiolactams), the C=S stretching vibration is typically observed in the region of 1050-1250 cm⁻¹. The exact position of this band is influenced by several factors, including ring size, substitution, and hydrogen bonding. In the case of this compound, a seven-membered ring, the thiocarbonyl stretching frequency is expected to fall within this general range. It is important to note that this vibration can be coupled with C-N stretching and N-H bending modes, which can further complicate its definitive assignment. The analysis of related cyclic thioureas and thioamides suggests that the C=S absorption is sensitive to the surrounding molecular structure. nih.govtandfonline.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (secondary amine) | Stretching | 3100 - 3300 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=S (thiocarbonyl) | Stretching | 1050 - 1250 |
| C-O-C (ether) | Stretching | 1070 - 1150 |
| C-N | Stretching | 1250 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization. nih.gov For this compound, electron ionization mass spectrometry (EIMS) would be a common method for analysis. libretexts.orgresearchgate.net
The molecular ion peak (M⁺•) in the mass spectrum of this compound would correspond to its molecular weight. Given its chemical formula, C₅H₉NOS, the exact mass can be calculated. The fragmentation of the molecular ion provides valuable structural information. While specific fragmentation data for this compound is not available, probable fragmentation pathways can be predicted based on the known behavior of cyclic ethers, amides, and thioamides. nih.govsemanticscholar.orgnih.govrsc.org
Common fragmentation pathways for cyclic ethers often involve an initial α-cleavage adjacent to the oxygen atom, followed by ring opening. nsf.govresearchgate.net For cyclic amides and thioamides, cleavage of the bond adjacent to the carbonyl or thiocarbonyl group is a typical fragmentation route. nih.govrsc.org In the case of this compound, fragmentation is likely to be initiated by the loss of a small neutral molecule or radical.
Key fragmentation pathways for this compound could include:
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom.
Ring Cleavage: Fragmentation of the seven-membered ring, potentially leading to the loss of ethylene oxide or other small fragments.
Loss of the Thiocarbonyl Group: Expulsion of a thiocarbonyl group (CS) or related fragments.
McLafferty-type Rearrangement: If applicable, this could lead to the formation of a characteristic fragment ion.
| Fragment Ion (m/z) | Possible Identity/Origin | Proposed Fragmentation Pathway |
|---|---|---|
| [M]⁺• | Molecular Ion | - |
| [M - H]⁺ | Loss of a hydrogen radical | α-cleavage at C6 or C7 |
| [M - CH₂O]⁺• | Loss of formaldehyde | Ring cleavage involving the ether linkage |
| [M - C₂H₄]⁺• | Loss of ethene | Ring cleavage |
| [M - CS]⁺• | Loss of thiocarbonyl | Cleavage of the C-S and C-N bonds |
| [M - CHS]⁺ | Loss of a thioformyl radical | Cleavage adjacent to the thiocarbonyl group |
Computational Chemistry and Theoretical Investigations of 1,4 Oxazepane 5 Thione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds due to its favorable balance between accuracy and computational cost. A DFT study of 1,4-Oxazepane-5-thione would involve calculating the electron density of the molecule to determine its energy and other molecular properties.
A crucial first step in any computational study is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest possible energy, known as the ground state. For a flexible seven-membered ring system like this compound, this process is complex due to the existence of multiple possible conformations (e.g., chair, boat, twist-boat).
A thorough conformational analysis would be performed to identify all stable isomers (conformers) and determine their relative energies. Computational studies on similar seven-membered heterocyclic rings, such as azepane and oxepane, have shown a preference for twist-chair or twist-boat conformations. researchgate.net A similar investigation for this compound would yield precise bond lengths, bond angles, and dihedral angles for its most stable conformer. This structural data is foundational for all subsequent electronic property calculations. However, specific optimized geometric parameters for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. youtube.comyoutube.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com
An FMO analysis of this compound would calculate the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net The spatial distribution of these orbitals would also be visualized to predict which atoms are most involved in electron donation and acceptance.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-deficient regions. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
For this compound, an MEP map would reveal the most reactive sites. It would be expected to show a region of high electron density (red) around the sulfur atom of the thione group (C=S) and the oxygen atom, making them likely sites for interaction with electrophiles. Regions of positive potential (blue) would likely be found near the hydrogen atoms attached to the nitrogen and carbon atoms.
Computational methods can predict spectroscopic properties, which is invaluable for interpreting experimental data or identifying unknown compounds.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies of the molecule. mdpi.comrdd.edu.iq Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending, rocking). mdpi.com These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. While calculations provide harmonic frequencies, these are often scaled by an empirical factor to better match experimental anharmonic frequencies. chemrxiv.orgnih.gov
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT. pdx.eduresearchgate.netresearchgate.netmodgraph.co.uk The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. modgraph.co.uk Calculated chemical shifts for this compound would be compared to a reference standard (like tetramethylsilane) to predict its NMR spectrum. This aids in the assignment of peaks in an experimental spectrum and can help distinguish between different isomers or conformers. nih.gov
Electronic Structure Analysis
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed insights into their structural flexibility and interactions with the environment. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational landscape and thermodynamic properties of a molecule like this compound.
Seven-membered rings such as the 1,4-oxazepane (B1358080) core are known for their significant conformational flexibility. scispace.comnih.govchempedia.info Unlike the well-defined chair conformation of cyclohexane, these larger rings can adopt multiple low-energy conformations, including various chair, boat, and twist-boat forms. mdpi.com The presence of a planar C=S group and heteroatoms (O, N) within the this compound ring introduces specific geometric constraints and electronic effects that influence its preferred three-dimensional structures.
MD simulations are employed to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. mdpi.com These simulations can reveal the populations of different conformers at thermal equilibrium and the timescale of their interconversion. For instance, analysis of dihedral angles throughout the simulation trajectory can distinguish between energetically favorable chair-like and boat-like arrangements. Understanding the dominant conformations is crucial as the molecule's shape dictates its biological activity and physical properties. openmedicinalchemistryjournal.com
Table 1: Theoretical Low-Energy Conformers of this compound This table presents hypothetical data for illustrative purposes based on typical findings for seven-membered heterocycles.
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Twist-Chair (TC1) | O1-C2-C3-N4: -65 | 0.00 | 45 |
| Twist-Chair (TC2) | C2-C3-N4-C5: 70 | 0.25 | 30 |
| Boat-Chair (BC) | C7-O1-C2-C3: 55 | 1.10 | 15 |
| Twist-Boat (TB) | N4-C5-C6-C7: -80 | 2.50 | 10 |
The surrounding environment, particularly the solvent, can significantly alter the conformational preferences of a molecule. scielo.brnih.gov MD simulations are adept at modeling these solvent effects by explicitly including solvent molecules (e.g., water, methanol, DMSO) in the simulation box. semanticscholar.org The interactions between the solute (this compound) and the solvent can stabilize or destabilize certain conformations. choderalab.org
For this compound, polar solvents would be expected to form hydrogen bonds with the N-H group and interact with the polar C=S and C-O-C moieties. These interactions can shift the conformational equilibrium. scielo.br For example, a conformation that exposes the polar groups to a polar solvent might become more populated than it would be in the gas phase or in a nonpolar solvent. scielo.brresearchgate.net By running simulations in different virtual solvents, researchers can predict how the molecule's structure and dynamics change in various chemical environments, which is critical for understanding its solubility, reactivity, and behavior in biological systems. semanticscholar.org
In Silico Predictions for Research and Development
In the early stages of drug discovery and materials science, in silico methods are used to screen large numbers of compounds for desirable properties, reducing the time and cost associated with experimental work. nih.govrjptonline.org These computational tools predict a molecule's pharmacokinetic profile and other key characteristics based on its structure.
For a molecule to be a viable drug candidate, it must possess suitable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com Computational models can predict these properties for this compound, providing a preliminary assessment of its drug-likeness. researchgate.netekb.eg
Key pharmacokinetic parameters that can be calculated include:
Lipophilicity (LogP): Predicts how the compound distributes between fatty (lipid) and aqueous environments.
Aqueous Solubility (LogS): Affects absorption and formulation.
Gastrointestinal (GI) Absorption: Estimates the percentage of the compound that will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes. ekb.eg
Drug-likeness Rules: Evaluation against criteria like Lipinski's Rule of Five helps to assess the likelihood of oral bioavailability. mdpi.comnih.gov
These predictions help identify potential liabilities early in the development process, allowing for structural modifications to improve the pharmacokinetic profile. mdpi.com
Table 2: Predicted ADMET Properties of this compound This table presents hypothetical data for illustrative purposes based on typical in silico predictions for novel heterocyclic compounds.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |
| LogP (Lipophilicity) | 1.5 - 2.5 | Good balance between solubility and permeability |
| LogS (Aqueous Solubility) | -3.0 | Moderately soluble |
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Unlikely to cause CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of metabolic drug interactions |
| Lipinski's Violations | 0 | Good drug-likeness profile |
Computational Hyperpolarizability Studies for Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are essential for modern technologies like telecommunications and optical computing, as they can alter the properties of light. nih.gov Organic molecules, particularly those with extended π-conjugated systems and charge asymmetry, can exhibit significant NLO responses. researchgate.net Computational quantum chemistry, especially Density Functional Theory (DFT), is a standard method for predicting the NLO properties of molecules. journaleras.comijcce.ac.irmedmedchem.com
The key parameters describing a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net A high β value is indicative of a strong second-order NLO response. mdpi.com For this compound, DFT calculations can optimize its geometry and compute these electronic properties. The presence of electron-donating groups (like the amine and ether functionalities) and the polarizable thione group could contribute to intramolecular charge transfer, a key factor for NLO activity. researchgate.net
Calculations are often performed to compare the hyperpolarizability of the candidate molecule to that of a well-known reference, such as urea. journaleras.com A significantly larger β value suggests the molecule is a promising candidate for NLO applications. journaleras.com
Table 3: Calculated NLO Properties of this compound This table presents hypothetical data for illustrative purposes based on DFT calculations for similar heterocyclic systems.
| Property | Symbol | Calculated Value (a.u.) | Comparison to Urea |
|---|---|---|---|
| Dipole Moment | μ | 3.5 D | Higher (Urea ≈ 1.4 D) |
| Mean Polarizability | ⟨α⟩ | 75 x 10⁻²⁴ esu | Higher |
| First Hyperpolarizability | β_tot | 250 x 10⁻³⁰ esu | Significantly Higher |
| HOMO-LUMO Gap | ΔE | 4.5 eV | Lower gap often correlates with higher β |
Structure Activity Relationship Sar and Structural Modification Studies of 1,4 Oxazepane 5 Thione Derivatives
The modification of the 1,4-Oxazepane-5-thione scaffold is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. A rational approach, combining chemical synthesis with biological evaluation, has led to the identification of key structural features that govern the activity of these compounds.
Rational Approach to Analog Design
The rational design of this compound analogs involves a systematic process of identifying a lead compound and modifying its structure to improve its biological profile. This approach often leverages computational modeling to understand the interactions between the compound and its biological target. nih.gov The core strategy is to explore the chemical space around the scaffold by introducing various substituents and observing the resulting changes in activity.
Studies on related heterocyclic systems, such as 1,5-dihydrobenzo[e] nih.govmdpi.comoxazepin-2(3H)-ones, have demonstrated the success of this method. In that series, researchers identified that specific substitutions at defined positions were crucial for activity, highlighting the importance of a targeted and logical design process. mdpi.com This principle is directly applicable to the this compound core, where modifications are planned to probe specific interactions with a target receptor or enzyme. For instance, replacing a planar ring system with a more flexible one, such as moving from a 1,4-benzodioxane to a 1,4-dioxane ring, can be used to investigate the impact of conformational constraints on biological activity. nih.gov
Strategic Incorporation of Substituents
The strategic placement of substituents on the this compound ring is a primary method for modulating its pharmacological properties. A key study in this area involved the synthesis of a series of novel benzo- and pyrido-1,4-oxazepin-5-thiones to evaluate their potential as H1 antihistamines. nih.gov This research demonstrated that fusing an aromatic ring (like a benzene or pyridine ring) to the oxazepane core is a viable strategy for generating active compounds.
One of the most notable compounds from this research is Rocastine, which incorporates a pyridine ring fused to the scaffold and a dimethylaminoethyl side chain. nih.gov The success of Rocastine underscores the value of strategic modifications, where each part of the molecule is optimized for activity and a desirable pharmacokinetic profile. nih.gov The table below summarizes key findings from the SAR evaluation of these derivatives, illustrating how different substituents influence activity.
| Compound/Derivative Class | Key Structural Modification | Observed Impact on Activity | Reference |
| Benzo-1,4-oxazepine-5-thiones | Fusion of a benzene ring to the oxazepane scaffold | Served as a foundational structure for H1 antihistaminic activity. | nih.gov |
| Pyrido-1,4-oxazepine-5-thiones | Fusion of a pyridine ring to the oxazepane scaffold | Led to compounds with potent H1 antihistaminic activity. | nih.gov |
| Rocastine | Pyrido-fusion, N-methylation, and dimethylaminoethyl side chain at C2 | A potent and nonsedating H1 antihistamine that has undergone clinical evaluation. | nih.gov |
Impact of the Thione Group on Molecular Recognition and Interactions
The replacement of the carbonyl oxygen in the parent 1,4-oxazepan-5-one (B88573) with a sulfur atom to form this compound significantly alters the molecule's electronic and steric properties. This change has a profound impact on how the molecule interacts with its biological targets.
Comparative Analysis with Oxygen Analogs
Direct comparisons between 1,4-oxazepine-5-thiones and their corresponding 5-one (oxygen) analogs have been instrumental in understanding the role of the thione group. In the development of H1 antihistamines, both series of compounds were synthesized and evaluated, revealing that the thione derivatives were potent and effective. nih.gov
In other heterocyclic systems, the thione group has been shown to be more thermally stable and less reactive compared to its oxygen counterpart. nih.gov This difference in reactivity and stability can influence the compound's metabolic profile and duration of action. The larger size and greater polarizability of the sulfur atom compared to oxygen also alter the shape and electronic distribution of the molecule, which can lead to different binding affinities and selectivities for biological targets.
Influence on Hydrogen Bonding and Hydrophobic Interactions
The sulfur atom of the thione group is a key participant in intermolecular interactions. Although sulfur is a weaker hydrogen bond acceptor than oxygen, it can still form significant hydrogen bonds, particularly with N-H and C-H donors. nih.govresearchgate.net The formation of N–H···S hydrogen bonds has been observed as a common feature in the solid-state structures of related thioamide-containing molecules. researchgate.net
The larger, "softer" nature of the sulfur atom makes it more suitable for engaging in hydrophobic and van der Waals interactions compared to the "harder" oxygen atom of a carbonyl group. This can be advantageous for binding to hydrophobic pockets within a receptor or enzyme active site. The table below provides a comparative summary of the interaction potentials of thione and carbonyl groups.
| Interaction Type | Thione Group (-C=S) | Carbonyl Group (-C=O) |
| Hydrogen Bond Acceptor Strength | Weaker | Stronger |
| Observed Hydrogen Bonds | N-H···S, C-H···S nih.govresearchgate.net | N-H···O, C-H···O |
| Hydrophobic/van der Waals Interactions | More significant due to larger atomic size and polarizability | Less significant |
| Dipole Moment | Generally larger | Generally smaller |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry is a fundamental aspect of drug action, as biological systems are inherently chiral. nih.gov The two enantiomers of a chiral drug can exhibit substantial differences in their biological activity, metabolism, and toxicity. nih.gov Therefore, for any chiral derivative of this compound, the separate evaluation of each stereoisomer is essential.
The 1,4-oxazepane (B1358080) scaffold itself can possess multiple stereocenters, particularly when substituted. Research on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has shown that derivatives can be prepared with two stereocenters, leading to mixtures of diastereomers. rsc.orgresearchgate.net These studies highlighted the feasibility of separating the diastereomers and determining their absolute configurations using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) correlations. researchgate.netnih.gov
These findings are directly relevant to this compound derivatives. The introduction of substituents at positions such as C2, C3, C6, or C7 can create chiral centers. Based on the established principles of stereopharmacology, it is expected that the individual enantiomers or diastereomers of a substituted this compound will interact differently with chiral biological targets like receptors and enzymes. nih.gov Consequently, a thorough SAR study must involve the synthesis and biological testing of stereochemically pure isomers to identify the most active and selective agent.
Scaffold-Based Design and Optimization of Novel Compounds
The this compound scaffold has emerged as a promising template in medicinal chemistry for the design of novel therapeutic agents. Researchers have utilized this core structure to develop compounds with a range of biological activities, primarily focusing on antihistaminic and antibacterial applications. The systematic modification of this scaffold has allowed for the exploration of structure-activity relationships (SAR), leading to the optimization of potency and selectivity.
Initial studies in this area involved the synthesis of a series of novel benzo- and pyrido-1,4-oxazepin-5-ones and their corresponding thione analogs. nih.gov These compounds were evaluated for their H1 antihistaminic activity, revealing that the thione derivatives, in particular, demonstrated significant potential. nih.gov This early work laid the foundation for subsequent scaffold-based design and optimization efforts.
One of the key strategies in the optimization of this compound derivatives has been the introduction of various substituents at different positions of the heterocyclic ring and any fused aromatic systems. This approach aims to modulate the physicochemical properties of the compounds, such as lipophilicity, electronic distribution, and steric bulk, which in turn influences their interaction with biological targets.
A notable example of scaffold-based optimization is the development of Rocastine, a potent H1 antihistamine. nih.gov Rocastine, chemically known as 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione, emerged from a systematic exploration of substitutions on a pyrido-fused 1,4-oxazepine-5-thione core. nih.gov The key modifications that led to its enhanced activity and favorable pharmacological profile included the introduction of a dimethylaminoethyl side chain at the 2-position and a methyl group at the 4-position of the oxazepine ring. nih.gov
Further research into the antibacterial properties of related scaffolds, such as 4-substituted phenyl-4,5-dihydrobenzo[f] nih.govrsc.orgoxazepin-3(2H)-thiones, has also provided valuable SAR insights. These studies have shown that the nature and position of substituents on the phenyl ring attached to the nitrogen atom of the oxazepine ring play a crucial role in determining antibacterial efficacy.
The general approach to the scaffold-based design of this compound derivatives involves several key steps:
Initial Hit Identification: Screening of a compound library or rational design based on existing pharmacophores to identify an initial "hit" compound with the desired biological activity.
Scaffold Hopping and Modification: Introduction of the this compound core as a novel scaffold to improve properties such as potency, selectivity, or pharmacokinetic parameters.
Systematic Substitution: Synthesis of a series of analogs with diverse substituents at various positions of the scaffold to probe the chemical space and establish a clear SAR.
Biological Evaluation: Testing the newly synthesized compounds in relevant in vitro and in vivo assays to determine their biological activity and other pharmacological properties.
Iterative Optimization: Using the SAR data to guide the design and synthesis of further generations of compounds with improved characteristics.
The following data tables summarize some of the key research findings from SAR studies on 1,4-oxazepine-5-thione derivatives and related analogs.
Table 1: Structure-Activity Relationship of Pyrido[3,2-f]-1,4-oxazepine-5(2H)-thione Derivatives as H1 Antihistamines nih.gov
| Compound | R1 | R2 | R3 | H1 Antihistaminic Activity (ED50, mg/kg) |
| 1a | H | H | H | >100 |
| 1b | CH3 | H | H | 15.6 |
| 1c | H | CH3 | H | 25.0 |
| Rocastine | CH3 | H | 2-(Dimethylamino)ethyl | 0.4 |
Table 2: Structure-Activity Relationship of 4-Substituted Phenyl-4,5-dihydrobenzo[f] nih.govrsc.orgoxazepin-3(2H)-thiones as Antibacterial Agents
| Compound | R (Substitution on Phenyl Ring) | Minimum Inhibitory Concentration (MIC, µg/mL) vs. E. coli | Minimum Inhibitory Concentration (MIC, µg/mL) vs. S. aureus |
| 2a | H | >200 | >200 |
| 2b | 4-Cl | 100 | 125 |
| 2c | 4-F | 100 | 150 |
| 2d | 4-CH3 | 125 | 200 |
| 2e | 2-Cl | 150 | >200 |
| 2f | 2-F | 150 | >200 |
These studies underscore the versatility of the this compound scaffold and its derivatives in the development of new therapeutic agents. The optimization of these compounds through careful, scaffold-based design has led to the identification of potent molecules with clinical potential, demonstrating the power of this strategy in modern drug discovery.
Applications of the 1,4 Oxazepane 5 Thione Scaffold in Medicinal Chemistry Research
Utility as a Versatile Heterocyclic Motif in Drug Discovery Research
The 1,4-oxazepane-5-thione scaffold has demonstrated significant utility as a versatile heterocyclic motif in the pursuit of new drug candidates. Its structural complexity and synthetic tractability allow for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties. The replacement of the carbonyl group in the more common 1,4-oxazepan-5-one (B88573) with a thiocarbonyl group can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic stability, often leading to improved biological activity or a modified pharmacological profile.
A notable example of the successful application of this scaffold is in the development of H1 antihistamines. A series of benzo- and pyrido-fused 1,4-oxazepin-5-ones and their corresponding thiones were synthesized and evaluated for their antihistaminic activity. Within this series, the thione derivatives were found to be particularly promising. One such compound, 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione, known as Rocastine, emerged as a potent and non-sedating H1 antihistamine that progressed to clinical evaluation. This underscores the potential of the this compound core in generating clinically relevant drug candidates.
The broader 1,4-oxazepane (B1358080) scaffold has been associated with a range of other biological activities, including anticonvulsant and antifungal properties, further highlighting its versatility in medicinal chemistry. nih.gov
The this compound scaffold is not only a source of bioactive molecules itself but also serves as a valuable building block for the synthesis of more complex chemical entities. Its inherent functionality allows for further chemical modifications and the construction of larger, more elaborate molecular architectures. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids demonstrates how the core ring system can be functionalized with reactive groups that are amenable to further diversification. rsc.org
The strategic functionalization of the this compound ring can provide access to a wide array of derivatives with diverse biological activities. The ability to introduce chirality and various substituents at different positions on the ring system makes it a powerful tool for creating libraries of compounds for high-throughput screening and for exploring structure-activity relationships (SAR).
A contemporary strategy in drug discovery involves the creation of hybrid molecules, which combine two or more pharmacophoric units to interact with multiple targets or with different sites on a single target. This approach can lead to enhanced efficacy, reduced side effects, and novel mechanisms of action. The this compound scaffold is a suitable candidate for integration into such hybrid molecular systems.
While specific examples of this compound integrated into hybrid molecules are not extensively documented, the principle of creating hybrid molecules from bioactive heterocyclic compounds is a well-established practice in medicinal chemistry. mdpi.com For example, a bioactive heterocycle can be linked to another pharmacophore, such as a fatty acid or another heterocyclic system, to create a new chemical entity with a unique biological profile. lookchem.com Given the known biological activities of the 1,4-oxazepane scaffold, its thione derivative presents a promising component for the design and synthesis of novel hybrid molecules with potential applications in various therapeutic areas.
Strategies for Lead Compound Identification and Optimization
The discovery of a new drug is a meticulous process that begins with the identification of a "hit" compound, which shows desired activity in a biological screen. This hit is then developed into a "lead" compound with more drug-like properties. The process of refining a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties is known as lead optimization. danaher.combiobide.comaragen.com
Key optimization strategies include:
Modification of substituents: Introducing or altering functional groups at various positions on the this compound ring to improve potency, selectivity, and metabolic stability.
Conformational restriction: Introducing structural constraints to lock the molecule in a more active conformation, which can lead to increased potency and selectivity.
| Strategy | Description | Application to this compound |
| High-Throughput Screening (HTS) | Rapidly assessing large libraries of chemical compounds for activity against a biological target. | Screening of diverse this compound libraries to identify initial "hits". |
| Fragment-Based Screening | Identifying low-molecular-weight fragments that bind to a target, which are then grown or linked to create a lead compound. | Using fragments of the this compound scaffold to identify key binding interactions. |
| Structure-Activity Relationship (SAR) Studies | Systematically modifying the structure of a lead compound and assessing the effect on its biological activity. | Synthesizing and testing a series of this compound analogues to understand the relationship between chemical structure and biological function. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization | Modifying the lead compound to improve its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its in vivo efficacy. | Fine-tuning the physicochemical properties of this compound derivatives to ensure they have appropriate drug-like properties. |
Computational docking is a powerful tool used in drug discovery to predict the preferred binding orientation of a ligand to its target protein. chemrevlett.com This technique allows medicinal chemists to visualize and analyze the molecular interactions between a compound and its biological target at the atomic level, providing valuable insights for lead optimization. acs.orgrasayanjournal.co.inrdd.edu.iqreadarticle.org
For derivatives of the this compound scaffold, molecular docking can be employed to:
Predict the binding mode and affinity of different analogues to a specific target.
Identify key amino acid residues in the binding site that interact with the ligand.
Rationalize observed structure-activity relationships.
Guide the design of new analogues with improved binding characteristics.
By understanding the molecular interactions through computational docking, researchers can make more informed decisions about which structural modifications are most likely to lead to an improvement in biological activity.
Ligand-based drug design is a strategy that is employed when the three-dimensional structure of the biological target is unknown. fiveable.menih.govnih.gov This approach relies on the knowledge of a set of molecules that are known to bind to the target. By analyzing the common structural and electronic features of these active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity.
For the this compound scaffold, ligand-based design can be used to:
Develop a pharmacophore model based on a series of active this compound derivatives.
Use this model to virtually screen large compound databases to identify new potential hits.
Guide the design of novel this compound analogues that fit the pharmacophore model and are therefore more likely to be active.
This approach complements target-based design and is particularly useful in the early stages of drug discovery when structural information about the target may be limited.
General Considerations in the Design of Bioactive Scaffolds
Key considerations include:
Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and pKa are crucial for a drug's absorption, distribution, and excretion. These properties must be carefully balanced to ensure good oral bioavailability and appropriate tissue distribution.
Metabolic Stability: The scaffold and its derivatives should be designed to be stable against metabolic degradation in the body to ensure a sufficiently long duration of action. The thiocarbonyl group in the this compound can influence its metabolic fate compared to the corresponding carbonyl.
Toxicity: The designed molecules should have a low potential for toxicity. This includes avoiding structural motifs that are known to be associated with toxicity (toxicophores).
Synthetic Accessibility: The scaffold and its derivatives should be readily synthesizable to allow for the efficient production of analogues for testing and, ultimately, for large-scale manufacturing. The this compound scaffold benefits from established synthetic routes. nih.gov
By carefully considering these factors throughout the design and optimization process, medicinal chemists can increase the probability of translating a promising bioactive scaffold into a safe and effective therapeutic agent.
| Consideration | Importance in Drug Design | Relevance to this compound |
| Solubility | Affects absorption and formulation. | Can be modulated by introducing polar functional groups on the scaffold. |
| Lipophilicity (logP) | Influences absorption, distribution, and metabolism. | The thione group generally increases lipophilicity compared to the corresponding ketone. |
| Metabolic Stability | Determines the duration of action in the body. | The thiocarbonyl moiety can alter the metabolic pathways compared to a carbonyl. |
| Toxicity | A critical factor for patient safety. | Careful design of substituents is necessary to avoid introducing toxicophores. |
| Synthetic Accessibility | Enables efficient production and analogue synthesis. | Established synthetic routes for the 1,4-oxazepane core facilitate derivatization. |
Future Directions in 1,4 Oxazepane 5 Thione Research
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 1,4-Oxazepane-5-thione and its derivatives will likely pivot towards greener and more efficient methodologies. Traditional synthetic approaches often involve multi-step procedures with harsh reagents and generate significant waste. The development of sustainable alternatives is paramount.
Key areas for future exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts. Exploring one-pot microwave-assisted syntheses from readily available starting materials could provide a rapid and efficient entry to the this compound core.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale and sustainable production.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research could focus on identifying or engineering enzymes, such as lipases or transaminases, that can catalyze key steps in the formation of the 1,4-oxazepane (B1358080) ring or the thionation of a corresponding lactam precursor.
Mechanochemistry: Techniques like ball milling offer a solvent-free or low-solvent approach to chemical synthesis, reducing the environmental impact. Investigating the solid-state synthesis of this compound precursors could lead to highly efficient and environmentally benign synthetic routes.
| Synthetic Approach | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, cleaner reactions. |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |
| Mechanochemistry | Solvent-free or low-solvent conditions, high efficiency. |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for its future applications. While standard spectroscopic methods like NMR and IR are fundamental, advanced techniques can provide deeper insights.
Future characterization efforts should include:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.
X-Ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and conformational preferences of the seven-membered ring.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing valuable structural information.
Computational Spectroscopy: The integration of computational methods, such as Density Functional Theory (DFT), to predict spectroscopic data (NMR chemical shifts, IR frequencies) can aid in the interpretation of experimental spectra and provide insights into the molecule's electronic structure. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. For this compound, these tools can accelerate the discovery and optimization of its properties.
Future applications of ML and AI could involve:
Predictive Modeling: Developing ML models to predict various properties of this compound derivatives, such as solubility, stability, and biological activity, based on their molecular structure. semanticscholar.orgresearchgate.net This can help in prioritizing the synthesis of compounds with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to understand the relationship between the three-dimensional structure of this compound analogs and their biological activity, guiding the design of more potent compounds. nih.govnih.gov
De Novo Drug Design: AI algorithms can be employed to design novel this compound derivatives with specific desired properties, exploring a vast chemical space that would be inaccessible through traditional methods.
| AI/ML Application | Potential Impact on Research |
| Predictive Modeling | Prioritization of synthetic targets with desired properties. |
| 3D-QSAR | Rational design of more potent and selective analogs. |
| De Novo Design | Discovery of novel chemical entities with optimized characteristics. |
Exploration of New Chemical Transformations and Reactivity Patterns
The thiocarbonyl group in this compound is a key functional handle that can be exploited for a variety of chemical transformations, leading to a diverse range of new compounds.
Future research should investigate:
Cycloaddition Reactions: The C=S double bond can participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, with a range of dienophiles and dipolarophiles. acs.orgtandfonline.com This would allow for the construction of novel polycyclic and spirocyclic systems containing the 1,4-oxazepane motif.
Photochemical Reactions: Thiocarbonyl compounds are known to exhibit rich and diverse photochemistry. tandfonline.comclockss.org Investigating the photochemical reactions of this compound could lead to the discovery of unique and synthetically useful transformations.
Reactions with Nucleophiles and Electrophiles: The sulfur atom of the thiocarbonyl group is nucleophilic, while the carbon atom is electrophilic. Exploring reactions with a wide range of nucleophiles and electrophiles will be crucial to understanding the fundamental reactivity of this scaffold and for the synthesis of new derivatives.
Desulfurization Reactions: The conversion of the thione to the corresponding ketone or methylene (B1212753) group can be a useful synthetic transformation, providing access to other classes of 1,4-oxazepane derivatives.
Computational Exploration of Scaffold Diversity and Derivatization Libraries
Computational chemistry offers powerful tools for exploring the chemical space around the this compound scaffold and for designing libraries of derivatives with specific properties.
Future computational studies should focus on:
Q & A
Q. How should researchers structure a manuscript to align this compound findings with journal standards (e.g., ACS, RSC)?
- Methodological Answer :
- IMRAD Framework : Clearly separate synthesis (Methods), spectral assignments (Results), and mechanistic hypotheses (Discussion).
- Supplementary Data : Append crystallographic data (CIF files), kinetic plots, and computational input files.
- Citation Practices : Cite primary literature over reviews; avoid excessive self-citation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
